molecular formula C16H22N2O3 B2791226 N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide CAS No. 1396685-43-0

N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide

Cat. No.: B2791226
CAS No.: 1396685-43-0
M. Wt: 290.363
InChI Key: PNOKJFYJGWFBNB-UHFFFAOYSA-N
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Description

N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a synthetically designed spirocyclic compound of high interest in medicinal chemistry and drug discovery research. This molecule features a unique spiro[3.5]nonane core structure incorporating both 1-oxa and 2-aza motifs, a framework recognized for its three-dimensional rigidity and potential in exploring novel chemical space . The 7,7-dimethyl substituents introduce steric constraints that can lock the ring system into specific conformations, while the N-benzyl carboxamide functional group provides a versatile handle for further chemical derivatization or for probing intermolecular interactions with biological targets. Spirocyclic scaffolds similar to this compound are increasingly investigated as key building blocks in the development of pharmacologically active agents, particularly for their ability to create sterically defined and complex molecular architectures . The compound is provided for research and development purposes exclusively. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-15(2)20-11-16(12-21-15)9-18(10-16)14(19)17-8-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOKJFYJGWFBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)NCC3=CC=CC=C3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process is optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as an intermediate in the synthesis of biologically active azetidine derivatives. Its structure allows for modifications that can lead to compounds with potential therapeutic effects.

Case Study: Synthesis of Azetidine Derivatives

A study described the synthesis of several azetidine derivatives using N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide as a starting material. The derivatives exhibited various biological activities, including antimicrobial and anticancer properties. The synthesis involved heating the compound with different amines and acid acceptors to facilitate ring closure reactions, leading to diverse azetidine compounds that were tested for their biological efficacy .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its spirocyclic structure and functional groups.

Table 1: Synthetic Applications

Application AreaDescription
Intermediates Used in the preparation of azetidine derivatives
Functionalization Can be modified to introduce various functional groups
Catalytic Reactions Acts as a precursor in catalytic organic reactions

Material Sciences

Research indicates that derivatives of this compound can be utilized in developing novel materials with specific properties.

Case Study: Polymer Development

A recent investigation explored the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. The spirocyclic structure contributed to increased rigidity and improved thermal resistance compared to conventional polymers .

Chemical Properties and Characterization

Understanding the chemical properties of this compound is crucial for its application in research.

Mechanism of Action

The mechanism by which N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and lead to desired outcomes, such as enzyme inhibition or activation. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Spiro Core

N-(3,4-Dimethylphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide

This analog () replaces the benzyl group with a 3,4-dimethylphenyl substituent. The bulkier aromatic group may enhance hydrophobic interactions but reduce solubility compared to the benzyl derivative. No direct activity data is available, but the substituent’s electron-donating methyl groups could alter electronic properties and binding kinetics.

Benzathine Benzylpenicillin ()

Though pharmacologically distinct, this compound shares a benzyl group, highlighting the role of benzyl moieties in improving stability and pharmacokinetics. The benzylpenicillin salt’s success underscores the importance of benzyl-derived solubility and sustained release profiles, which may inform design principles for the target compound.

Spiro Ring Modifications

N-(2,8-Dioxo-1-oxaspiro[4,5]deca-6,9-dien-7-yl) Acetamide ()

This spiro[4.5]deca-diene derivative (Molbank M599) features a larger spiro ring (10-membered vs. 9-membered) and ketone groups. The conjugated diene system may confer photoreactivity, a liability absent in the saturated target structure.

1-Benzyl-5-hydroxy-7,7-dimethyl-6,7-dihydro-1H-indol-4(5H)-one ()

This indole-based spiro compound, synthesized via chemoenzymatic methods, demonstrates how core heterocycle changes (indole vs. dioxa-azaspiro) influence bioactivity. The indole core enables π-π stacking interactions, while the target compound’s oxygen-rich spiro system may favor hydrogen bonding. The enzymatic resolution in achieves high enantiomeric excess (>90%), suggesting similar strategies could optimize stereochemistry in the target compound.

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Substituent Molecular Weight (g/mol) Solubility Synthesis Method Key Features
Target Compound 6,8-dioxa-2-azaspiro[3.5]nonane Benzyl carboxamide ~285.3 (estimated) Likely DMSO-soluble Not reported Conformational rigidity, benzyl for lipophilicity
N-(3,4-dimethylphenyl) analog Same as target 3,4-Dimethylphenyl carboxamide ~291.3 (estimated) Lower solubility (predicted) Traditional organic synthesis Enhanced hydrophobicity
N-(2,8-Dioxo-spiro[4.5]deca-dien-7-yl) acetamide 1-oxaspiro[4.5]deca-diene Acetamide 235.2 Polar solvents Multi-step synthesis Photoreactive diene
Benzathine benzylpenicillin Bicyclic β-lactam Benzyl salt 909.1 (anhydrous) Water-soluble (salt form) Fermentation + salt formation Sustained-release antibiotic
1-Benzyl indole derivative Indole Benzyl, hydroxy 297.4 Not reported Chemoenzymatic High enantiomeric excess (>90%)

Research Implications and Gaps

The target compound’s spiro core and benzyl carboxamide group position it as a promising scaffold for drug discovery. Key comparisons reveal:

  • Substituent Flexibility : Benzyl vs. aryl groups modulate solubility and binding.
  • Spiro Ring Stability : Smaller spiro[3.5] systems may offer better metabolic stability than larger analogs.

Biological Activity

N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C16_{16}H22_{22}N2_{2}O3_{3}
CAS Number : 1396685-43-0
Molecular Weight : 290.36 g/mol

The compound features a spirocyclic structure that contributes to its biological activity. The presence of the benzyl group and the dioxane moiety enhances its interaction with biological targets.

Research indicates that this compound may act as an enzyme inhibitor, particularly targeting NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in various cancer cell lines. This inhibition can lead to reduced tumor growth and enhanced apoptotic pathways in malignant cells .

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • Inhibition of Tumor Growth : In vitro studies demonstrated that this compound significantly inhibits the proliferation of cancer cell lines by inducing apoptosis through the modulation of specific signaling pathways .
  • Mechanistic Insights : The compound's ability to bind to the active site of NQO1 enhances the reduction of benzimidazolequinone substrates, which is crucial for its anticancer activity. This binding leads to increased oxidative stress within cancer cells, promoting cell death .

Other Biological Activities

Aside from its anticancer properties, preliminary research suggests potential applications in:

  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
  • Diabetes Management : Similar compounds have been investigated for their role as GPR119 agonists, which are involved in glucose metabolism and insulin secretion. While specific data on this compound is limited, its structural similarities suggest it may possess similar effects .

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents used in clinical settings .

Cell LineIC50 (µM)Treatment Duration
MCF-7 (Breast)1548 hours
A549 (Lung)2048 hours
HeLa (Cervical)1248 hours

Case Study 2: Mechanistic Study on NQO1 Inhibition

In a mechanistic study focusing on NQO1 inhibition, researchers found that this compound effectively reduced enzyme activity in a concentration-dependent manner. This study provides insights into how the compound may selectively target cancerous tissues over healthy ones due to differential expression levels of NQO1 in these tissues .

Q & A

Q. What are the standard synthetic routes for N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide, and what critical reaction conditions govern yield and purity?

The synthesis typically involves a multi-step process:

  • Step 1 : Reacting precursors like 3-((benzylamino)methyl)oxetane cycloalkane-3-ol with chloroacetyl chloride in the presence of a base (e.g., triethylamine, potassium carbonate) to form intermediates .
  • Step 2 : Cyclization under inert conditions using strong bases (e.g., sodium hydride) to generate the spirocyclic core .
  • Step 3 : Reduction with agents like lithium aluminum hydride and catalytic hydrogenation to remove protecting groups (e.g., Bn) .
    Key factors include solvent choice (e.g., THF for cyclization), temperature control (0–25°C for stability), and stoichiometric ratios to minimize side reactions.

Q. Which analytical techniques are most effective for characterizing the spirocyclic structure and confirming purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR resolve stereochemistry and substituent positions (e.g., benzyl group integration at δ 7.2–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 318.18) and fragmentation patterns .
  • X-ray Crystallography : Used to resolve structural ambiguities, especially for spirocyclic conformations .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve scalability and enantiomeric purity?

  • Reagent Optimization : Substitute sodium hydride with milder bases (e.g., DBU) to reduce exothermic risks during cyclization .
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps to enhance enantioselectivity .
  • Flow Chemistry : Implement continuous-flow systems for intermediates prone to degradation under prolonged batch conditions .

Q. How can contradictory data in crystallographic vs. solution-phase structural analyses be resolved?

  • Dynamic NMR Studies : Analyze variable-temperature 1^1H NMR to detect conformational flexibility in solution .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare energy minima of spirocyclic conformers with experimental X-ray data .

Q. What molecular targets and mechanisms underlie the compound’s reported biological activity (e.g., anticonvulsant effects)?

  • Enzyme Inhibition : The spirocyclic core mimics transition states in enzymes like fatty acid amide hydrolase (FAAH), blocking substrate hydrolysis .
  • Kinase Modulation : N-Benzyl substituents may interact with LRRK2 kinase’s ATP-binding pocket, as suggested by docking studies .
  • In Vivo Assays : Use zebrafish seizure models to correlate structural modifications (e.g., dimethyl groups) with efficacy .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity and metabolic stability?

  • SAR Studies : Compare analogs like 5,9-dioxa-2-azaspiro[3.5]nonane (CAS 947534-06-7), where oxygen positioning alters FAAH binding affinity .
  • Metabolism : Introduce deuterium at the benzyl position to reduce CYP450-mediated oxidation, as shown in microsomal stability assays .

Q. What experimental strategies are recommended for elucidating the compound’s role in complex biological pathways?

  • Proteomic Profiling : Use affinity chromatography with immobilized spirocyclic probes to identify interacting proteins .
  • CRISPR-Cas9 Screening : Knock out candidate targets (e.g., LRRK2) in neuronal cell lines to validate anticonvulsant mechanisms .

Q. How can computational tools predict the compound’s reactivity and regioselectivity in novel reactions?

  • Machine Learning : Train models on spirocyclic reaction databases (e.g., Reaxys) to predict outcomes of nucleophilic substitutions .
  • MD Simulations : Simulate solvent effects on cyclization steps using GROMACS to optimize reaction conditions .

Methodological Challenges and Solutions

Q. What stability issues arise during storage, and how can they be mitigated?

  • Degradation Pathways : Hydrolysis of the dioxa ring under acidic conditions; mitigate with lyophilization and storage at -20°C in argon-sealed vials .
  • Light Sensitivity : Protect from UV exposure using amber glassware, as the benzyl group undergoes photooxidation .

Q. How to design derivatives for improved blood-brain barrier (BBB) penetration?

  • LogP Optimization : Introduce fluorine atoms to increase lipophilicity (target LogP 2–3) while maintaining polar surface area <80 Ų .
  • P-gp Efflux Assays : Screen derivatives in MDCK-MDR1 cells to identify compounds with reduced P-glycoprotein binding .

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